L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) is a synthetic compound known for its use as a fluorogenic substrate. It is commonly utilized in biochemical assays to measure enzyme activity, particularly for enzymes like urokinase and elastase . The compound has a molecular formula of C23H30N6O7•HCl and a molecular weight of 538.98 g/mol .
Preparation Methods
The synthesis of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves multiple steps:
Synthesis of Glutaryl-glycyl-L-arginine: This step involves the coupling of glutaryl chloride with glycyl-L-arginine using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dimethylformamide (DMF).
Coupling with 7-amido-4-methylcoumarin: The intermediate product is then reacted with 7-amido-4-methylcoumarin in the presence of a base like triethylamine to form the final compound.
Hydrochloride Salt Formation: The final product is converted to its hydrochloride salt form by treating it with hydrochloric acid
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) undergoes various chemical reactions:
Oxidation and Reduction: While the compound itself is stable, its intermediates or degradation products may undergo oxidation or reduction reactions under certain conditions.
Substitution Reactions: The amide and ester groups in the compound can participate in substitution reactions, especially in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include bases like triethylamine, acids like hydrochloric acid, and coupling reagents like DCC. The major products formed from these reactions are typically the hydrolyzed fragments of the compound .
Scientific Research Applications
L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) has diverse applications in scientific research:
Biochemistry: It is used as a fluorogenic substrate to measure the activity of proteolytic enzymes such as urokinase and elastase.
Chemistry: It serves as a model compound in studies of enzyme kinetics and mechanism of action.
Industry: The compound is used in the development of enzyme inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) involves its hydrolysis by specific enzymes. For instance, urokinase cleaves the compound at the arginine residue, releasing 7-amido-4-methylcoumarin, which is fluorescent. This fluorescence can be quantitatively measured, providing insights into enzyme activity . The molecular targets include proteolytic enzymes, and the pathways involved are primarily those related to enzyme-substrate interactions .
Comparison with Similar Compounds
Similar compounds to L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) include:
L-Arginine-7-amido-4-methylcoumarin hydrochloride: This compound is a substrate for cathepsin H but not for cathepsin L and B.
N-L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci): Another fluorogenic substrate with similar applications.
The uniqueness of L-Argininamide,N-(4-carboxy-1-oxobutyl)glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-,monohydrochloride(9ci) lies in its specific substrate properties for enzymes like urokinase and elastase, making it highly valuable in biochemical assays .
Properties
Molecular Formula |
C23H31ClN6O7 |
---|---|
Molecular Weight |
539 g/mol |
IUPAC Name |
5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C23H30N6O7.ClH/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)28-22(35)16(4-3-9-26-23(24)25)29-19(31)12-27-18(30)5-2-6-20(32)33;/h7-8,10-11,16H,2-6,9,12H2,1H3,(H,27,30)(H,28,35)(H,29,31)(H,32,33)(H4,24,25,26);1H/t16-;/m0./s1 |
InChI Key |
JSJHBZGTMAWMAP-NTISSMGPSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCC(=O)O.Cl |
sequence |
GR |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.